molecular formula C14H14Cl2O2Si B092231 Dibenzyloxydichlorosilane CAS No. 18414-52-3

Dibenzyloxydichlorosilane

Cat. No.: B092231
CAS No.: 18414-52-3
M. Wt: 313.2 g/mol
InChI Key: CRWSBNXBRAPNNC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Dibenzyloxydichlorosilane can be synthesized through several methods. One common method involves the reaction of dichlorodimethylsilane with benzyl alcohol. This reaction typically requires an inert atmosphere to prevent interference from oxygen and moisture . Another method involves the reaction of dichlorodimethylsilane with sodium benzyl alcohol under similar conditions .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of inert atmospheres and anhydrous conditions is crucial to prevent unwanted side reactions and degradation of the product.

Chemical Reactions Analysis

Types of Reactions: Dibenzyloxydichlorosilane undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles, leading to the substitution of chlorine atoms.

    Hydrolysis: In the presence of moisture, it can hydrolyze to form silanols and hydrochloric acid.

    Condensation Reactions: It can participate in condensation reactions to form siloxane bonds.

Common Reagents and Conditions:

    Nucleophiles: Such as alcohols, amines, and thiols, are commonly used in substitution reactions.

    Moisture: Hydrolysis reactions occur readily in the presence of water or moisture.

    Catalysts: Acid or base catalysts can facilitate condensation reactions.

Major Products:

    Substitution Reactions: Products include various substituted silanes.

    Hydrolysis: Major products are silanols and hydrochloric acid.

    Condensation Reactions: Siloxane bonds are formed, leading to the creation of polysiloxanes.

Scientific Research Applications

Dibenzyloxydichlorosilane has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • Silane
  • Monochlorosilane
  • Dichlorosilane
  • Trichlorosilane
  • Silicon Tetrachloride

Comparison: Dibenzyloxydichlorosilane is unique due to its specific structure, which includes benzyl groups and dichlorosilane moieties. This structure imparts distinct reactivity and solubility properties compared to other chlorosilanes. For example, while silane and monochlorosilane are highly reactive and pyrophoric, this compound is more stable and less reactive with moisture .

Properties

IUPAC Name

dichloro-bis(phenylmethoxy)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14Cl2O2Si/c15-19(16,17-11-13-7-3-1-4-8-13)18-12-14-9-5-2-6-10-14/h1-10H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRWSBNXBRAPNNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CO[Si](OCC2=CC=CC=C2)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14Cl2O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80550876
Record name Bis(benzyloxy)(dichloro)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80550876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18414-52-3
Record name Bis(benzyloxy)(dichloro)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80550876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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